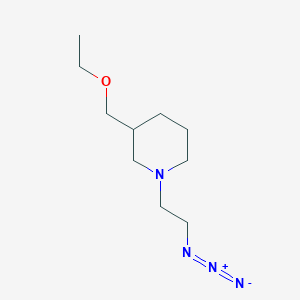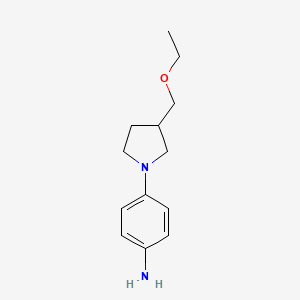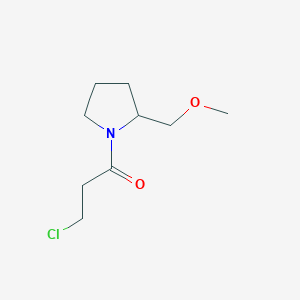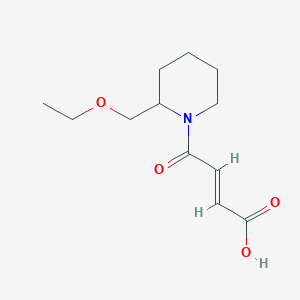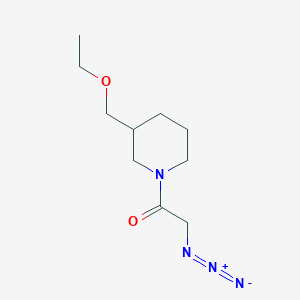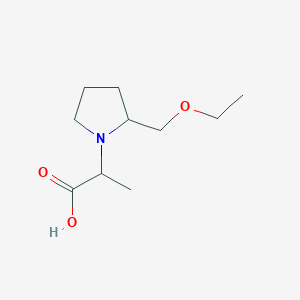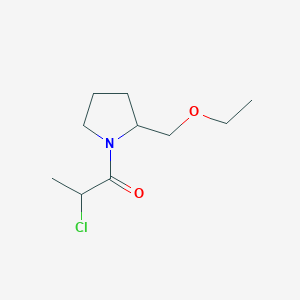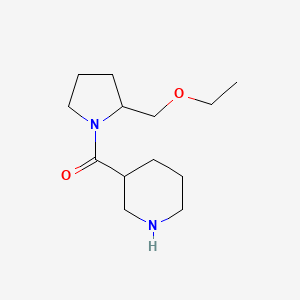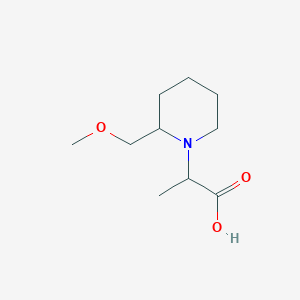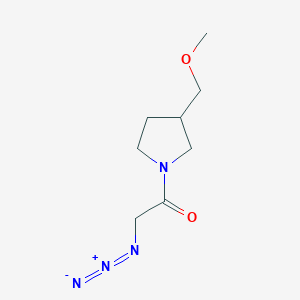
2-(乙氧甲基)哌啶-1-胺
描述
2-(Ethoxymethyl)piperidin-1-amine is an organic compound that serves as an intermediate in organic synthesis and pharmaceutical production . It has a molecular formula of C8H18N2O and a molecular weight of 158.24 g/mol.
Synthesis Analysis
Piperidine derivatives, including 2-(Ethoxymethyl)piperidin-1-amine, are synthesized through intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
Piperidine is a six-membered heterocycle that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The 1H-NMR spectrum data of 2-(Ethoxymethyl)piperidin-1-amine is in good agreement with its assigned structure .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .科学研究应用
聚合机理:研究了三官能胺(包括与 2-(乙氧甲基)哌啶-1-胺 相似的化合物)与二丙烯酸酯的迈克尔加成聚合。研究重点是了解反应性顺序和通过 AB 型中间体形成线性聚(氨基酯)(Wu 等,2004)。
烷基化反应:涉及吲哚和哌啶衍生物的烷基化反应证明了这些反应对空间效应的敏感性,突出了哌啶衍生物等各种胺的乙基化速率不同 (Deberly 等,1975)。
微波引发加氢胺化:微波辐射的使用加速了 2-乙氧基丙烯醛与哌啶等仲胺的加氢胺化反应。本研究探讨了微波辅助反应的区域选择性和效率 (Keiko 等,2011)。
流合成中的光敏胺保护基:一项研究探讨了使用 9-羟甲基茚满衍生物作为流化学中胺(包括哌啶)的光敏保护基。本研究重点介绍了在多步合成中高效保护和脱保护胺的潜力 (Yueh 等,2015)。
CO2 吸收特性:一项 FTIR 光谱研究调查了 CO2 与哌啶及其衍生物之间的反应,重点关注分子结构变化对 CO2 吸收的影响。该研究提供了使用杂环胺捕获 CO2 的化学见解 (Robinson 等,2011)。
芳香亲核取代催化:一项关于哌啶等环状仲胺涉及芳香亲核取代反应的研究,重点介绍了亲核试剂的影响和碱催化作用的特定碱-一般酸机理 (Consiglio 等,1982)。
作用机制
安全和危害
Piperidine derivatives, including 2-(Ethoxymethyl)piperidin-1-amine, are classified as flammable liquids (Category 2), and they have acute toxicity when ingested, inhaled, or in contact with skin (Categories 3 and 4). They also cause severe skin burns and eye damage (Category 1), and pose a short-term (acute) aquatic hazard (Category 3) .
未来方向
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
生化分析
Biochemical Properties
2-(Ethoxymethyl)piperidin-1-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, piperidine derivatives, including 2-(Ethoxymethyl)piperidin-1-amine, have been shown to exhibit anti-inflammatory, analgesic, and antipsychotic properties . These interactions often involve binding to specific receptor sites or modulating enzyme activity, thereby altering biochemical pathways and cellular responses.
Cellular Effects
The effects of 2-(Ethoxymethyl)piperidin-1-amine on cellular processes are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been reported to affect the proliferation and differentiation of various cell types, including cancer cells . Additionally, 2-(Ethoxymethyl)piperidin-1-amine may impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, 2-(Ethoxymethyl)piperidin-1-amine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to inhibition or activation of their activity. For instance, piperidine derivatives have been shown to inhibit cholinesterase enzymes, which play a critical role in neurotransmission . This inhibition can result in increased levels of neurotransmitters, thereby affecting neuronal signaling and function. Additionally, 2-(Ethoxymethyl)piperidin-1-amine may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(Ethoxymethyl)piperidin-1-amine in laboratory settings are essential for understanding its stability, degradation, and long-term impact on cellular function. Studies have shown that piperidine derivatives can exhibit varying degrees of stability under different conditions . Over time, 2-(Ethoxymethyl)piperidin-1-amine may undergo degradation, leading to the formation of metabolites with distinct biological activities. Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, such as altered gene expression or metabolic activity.
Dosage Effects in Animal Models
The effects of 2-(Ethoxymethyl)piperidin-1-amine vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or analgesic properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or neurotoxicity. Understanding the dosage-dependent effects of 2-(Ethoxymethyl)piperidin-1-amine is crucial for determining its safety and efficacy in therapeutic applications.
Metabolic Pathways
2-(Ethoxymethyl)piperidin-1-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, piperidine derivatives are known to undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be further processed or excreted . These metabolic pathways may influence the overall pharmacokinetics and pharmacodynamics of 2-(Ethoxymethyl)piperidin-1-amine, affecting its therapeutic potential and safety profile.
Transport and Distribution
The transport and distribution of 2-(Ethoxymethyl)piperidin-1-amine within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins, facilitating its uptake and distribution to target sites . Additionally, the localization and accumulation of 2-(Ethoxymethyl)piperidin-1-amine within different cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of 2-(Ethoxymethyl)piperidin-1-amine is essential for understanding its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, piperidine derivatives have been shown to localize to the peroxisome, where they participate in the catabolism of polyamines . The subcellular localization of 2-(Ethoxymethyl)piperidin-1-amine can impact its interactions with other biomolecules and its overall biological activity.
属性
IUPAC Name |
2-(ethoxymethyl)piperidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-2-11-7-8-5-3-4-6-10(8)9/h8H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLNTEDCTHVPOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCCN1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


